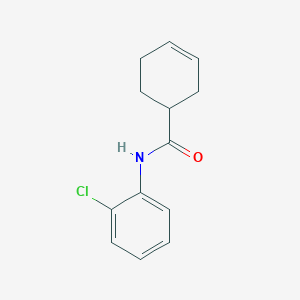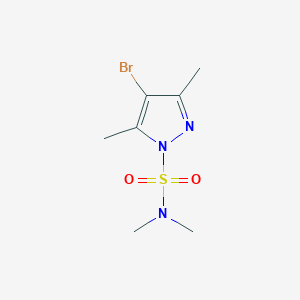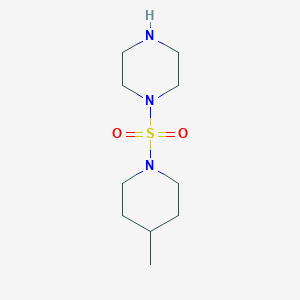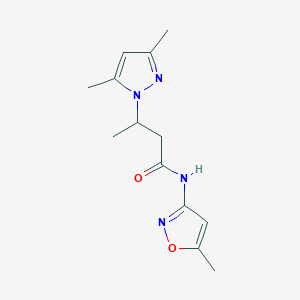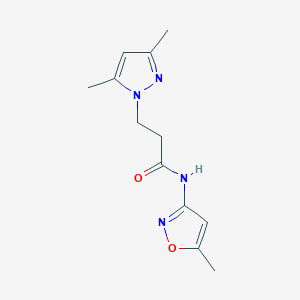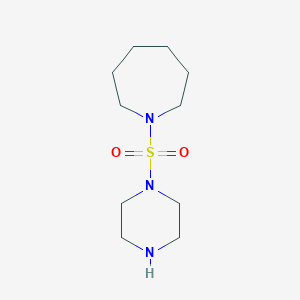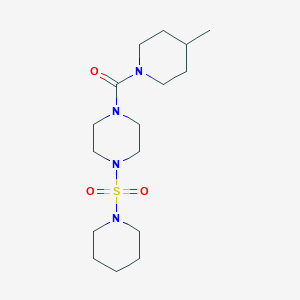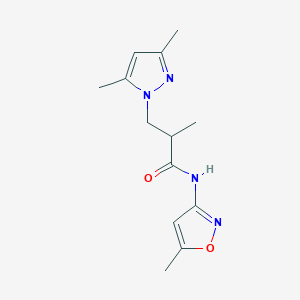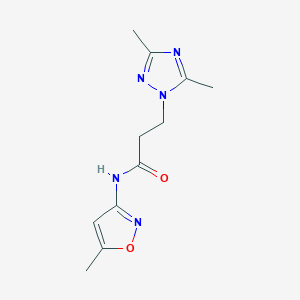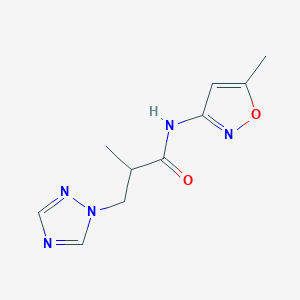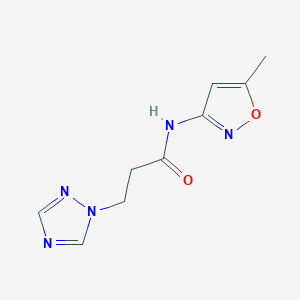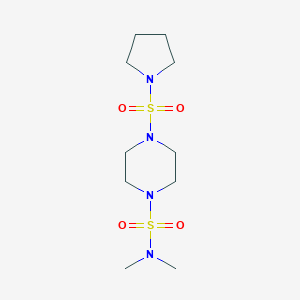
N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-1-piperazinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-1-piperazinesulfonamide, commonly known as DIDS, is a chemical compound that has been extensively studied for its biochemical and physiological effects. DIDS is a sulfonamide derivative that has been used as a pharmacological tool to study the function of anion transporters and channels in various cell types.
Mécanisme D'action
DIDS inhibits the function of anion transporters and channels by binding to a specific site on the protein molecule. DIDS binds to the extracellular domain of the anion transporter or channel and blocks the movement of chloride ions through the channel pore. This results in the inhibition of chloride transport and the disruption of various physiological processes.
Biochemical and Physiological Effects:
DIDS has been shown to have a number of biochemical and physiological effects. DIDS inhibits chloride transport in red blood cells, renal tubules, and other cell types. DIDS also inhibits the function of the CFTR chloride channel. DIDS has been shown to inhibit the function of the anion exchanger in cardiac myocytes, resulting in a decrease in intracellular pH. DIDS has also been shown to inhibit the function of the anion exchanger in pancreatic beta cells, resulting in a decrease in insulin secretion.
Avantages Et Limitations Des Expériences En Laboratoire
DIDS has several advantages as a pharmacological tool for studying anion transporters and channels. DIDS is a potent inhibitor of anion transporters and channels, making it an effective tool for studying their function. DIDS is also relatively easy to use and does not require specialized equipment. However, there are also limitations to using DIDS in lab experiments. DIDS is not selective for specific anion transporters or channels, and can inhibit the function of multiple proteins. DIDS can also have off-target effects on other cellular processes, making it important to use appropriate controls in experiments.
Orientations Futures
There are several future directions for research on DIDS. One area of research is the development of more selective inhibitors of anion transporters and channels. This would allow for more precise studies of the function of specific proteins. Another area of research is the use of DIDS in the treatment of diseases. DIDS has been shown to inhibit the function of the CFTR chloride channel, which is mutated in cystic fibrosis. DIDS may have potential as a therapeutic agent for cystic fibrosis and other diseases involving the dysfunction of anion transporters and channels. Finally, further research is needed to understand the role of anion transporters and channels in various physiological processes, and how DIDS can be used as a tool to study these processes.
Conclusion:
In conclusion, DIDS is a chemical compound that has been extensively studied for its biochemical and physiological effects. DIDS has been used as a pharmacological tool to study the function of anion transporters and channels in various cell types. DIDS has been shown to inhibit chloride transport in red blood cells, renal tubules, and other cell types. DIDS has also been shown to inhibit the function of the CFTR chloride channel. DIDS has several advantages as a pharmacological tool, but also has limitations that must be taken into account in lab experiments. There are several future directions for research on DIDS, including the development of more selective inhibitors of anion transporters and channels, the use of DIDS in the treatment of diseases, and further research on the role of anion transporters and channels in various physiological processes.
Méthodes De Synthèse
DIDS can be synthesized using a multistep reaction process. The first step involves the reaction of piperazine with sulfuric acid to form piperazine-1-sulfonic acid. The second step involves the reaction of piperazine-1-sulfonic acid with thionyl chloride to form piperazine-1-sulfonyl chloride. The final step involves the reaction of piperazine-1-sulfonyl chloride with N,N-dimethylamine to form DIDS.
Applications De Recherche Scientifique
DIDS has been widely used as a pharmacological tool to study the function of anion transporters and channels in various cell types. DIDS has been shown to inhibit chloride transport in red blood cells, renal tubules, and other cell types. DIDS has also been shown to inhibit the function of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. DIDS has been used to study the role of anion transporters and channels in various physiological processes, including ion transport, cell volume regulation, and acid-base balance.
Propriétés
IUPAC Name |
N,N-dimethyl-4-pyrrolidin-1-ylsulfonylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O4S2/c1-11(2)19(15,16)13-7-9-14(10-8-13)20(17,18)12-5-3-4-6-12/h3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCERZPYGXKYUNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)S(=O)(=O)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-1-piperazinesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

